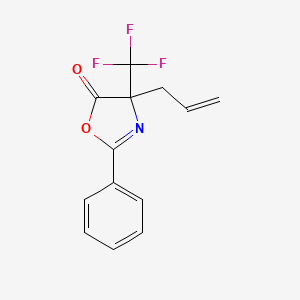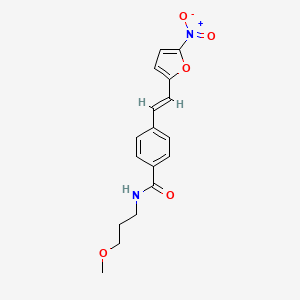
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is an organic compound that features a benzamide core substituted with a 3-methoxypropyl group and a 2-(5-nitrofuran-2-yl)vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Vinyl Group: The 2-(5-nitrofuran-2-yl)vinyl group can be introduced via a Heck reaction, where 4-(3-methoxypropyl)benzamide is reacted with 5-nitrofuran-2-ylvinyl bromide in the presence of a palladium catalyst and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitrofuran group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the nitrofuran moiety, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Biological Studies: It can be used as a probe to study various biological processes involving nitrofuran derivatives.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is likely related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The vinyl group can also participate in covalent interactions with nucleophiles in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methoxypropyl)-4-(2-(5-nitrothiophen-2-yl)vinyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3-Methoxypropyl)-4-(2-(5-nitropyrrole-2-yl)vinyl)benzamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs. This uniqueness can influence its reactivity and biological activity, making it a compound of interest for further study.
Propiedades
Fórmula molecular |
C17H18N2O5 |
|---|---|
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C17H18N2O5/c1-23-12-2-11-18-17(20)14-6-3-13(4-7-14)5-8-15-9-10-16(24-15)19(21)22/h3-10H,2,11-12H2,1H3,(H,18,20)/b8-5+ |
Clave InChI |
VZDYWHDRKMMYOO-VMPITWQZSA-N |
SMILES isomérico |
COCCCNC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
COCCCNC(=O)C1=CC=C(C=C1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


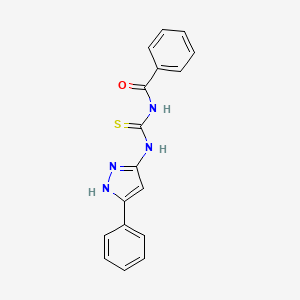
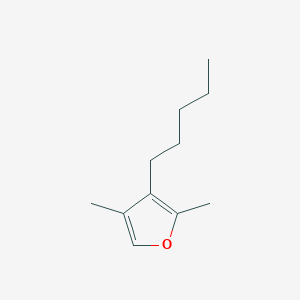

![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
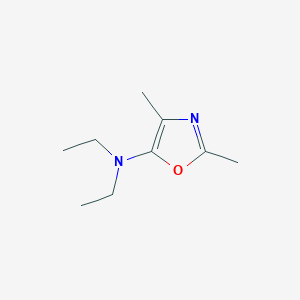
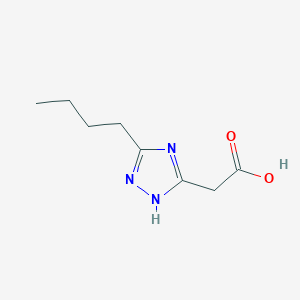
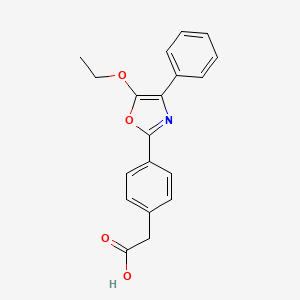
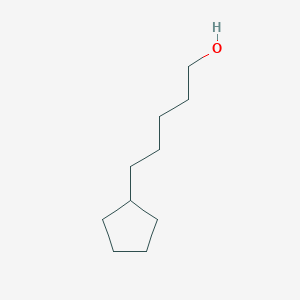
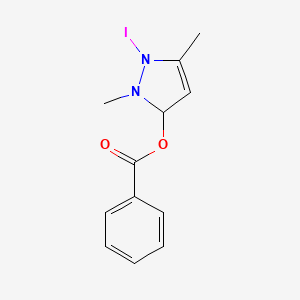
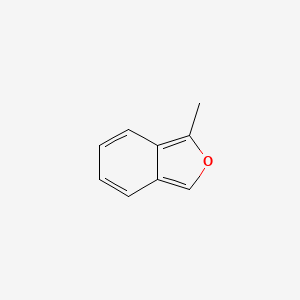
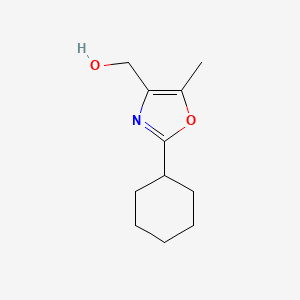
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
